![molecular formula C27H34N2O5 B233916 2,3-Dihydro-1,4-benzodioxin-3-ylmethyl 2-[4-hydroxy-3,5-bis(pyrrolidin-1-ylmethyl)phenyl]acetate CAS No. 149110-76-9](/img/structure/B233916.png)
2,3-Dihydro-1,4-benzodioxin-3-ylmethyl 2-[4-hydroxy-3,5-bis(pyrrolidin-1-ylmethyl)phenyl]acetate
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Overview
Description
2,3-Dihydro-1,4-benzodioxin-3-ylmethyl 2-[4-hydroxy-3,5-bis(pyrrolidin-1-ylmethyl)phenyl]acetate, also known as BDP, is a compound that has been extensively studied for its potential applications in scientific research.
Scientific Research Applications
2,3-Dihydro-1,4-benzodioxin-3-ylmethyl 2-[4-hydroxy-3,5-bis(pyrrolidin-1-ylmethyl)phenyl]acetate has been studied for its potential applications in a variety of scientific research fields. One of the areas where 2,3-Dihydro-1,4-benzodioxin-3-ylmethyl 2-[4-hydroxy-3,5-bis(pyrrolidin-1-ylmethyl)phenyl]acetate has shown promise is in the study of protein-protein interactions. 2,3-Dihydro-1,4-benzodioxin-3-ylmethyl 2-[4-hydroxy-3,5-bis(pyrrolidin-1-ylmethyl)phenyl]acetate can be used as a fluorescent probe to study the binding of proteins to each other, which can provide valuable insights into the mechanisms of protein function and regulation.
Mechanism of Action
2,3-Dihydro-1,4-benzodioxin-3-ylmethyl 2-[4-hydroxy-3,5-bis(pyrrolidin-1-ylmethyl)phenyl]acetate works by binding to specific sites on proteins, which can alter their function and activity. The exact mechanism of action of 2,3-Dihydro-1,4-benzodioxin-3-ylmethyl 2-[4-hydroxy-3,5-bis(pyrrolidin-1-ylmethyl)phenyl]acetate is still being studied, but it is thought to involve the disruption of protein-protein interactions and the modulation of protein conformation.
Biochemical and Physiological Effects:
2,3-Dihydro-1,4-benzodioxin-3-ylmethyl 2-[4-hydroxy-3,5-bis(pyrrolidin-1-ylmethyl)phenyl]acetate has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 2,3-Dihydro-1,4-benzodioxin-3-ylmethyl 2-[4-hydroxy-3,5-bis(pyrrolidin-1-ylmethyl)phenyl]acetate can inhibit the growth of cancer cells by inducing apoptosis. 2,3-Dihydro-1,4-benzodioxin-3-ylmethyl 2-[4-hydroxy-3,5-bis(pyrrolidin-1-ylmethyl)phenyl]acetate has also been shown to have anti-inflammatory effects, which may make it useful in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2,3-Dihydro-1,4-benzodioxin-3-ylmethyl 2-[4-hydroxy-3,5-bis(pyrrolidin-1-ylmethyl)phenyl]acetate in lab experiments is its high selectivity for certain proteins and protein domains. This allows researchers to study specific protein-protein interactions with a high degree of precision. However, one limitation of using 2,3-Dihydro-1,4-benzodioxin-3-ylmethyl 2-[4-hydroxy-3,5-bis(pyrrolidin-1-ylmethyl)phenyl]acetate is that it can be difficult to obtain in large quantities, which can limit its use in certain types of experiments.
Future Directions
There are many potential future directions for the study of 2,3-Dihydro-1,4-benzodioxin-3-ylmethyl 2-[4-hydroxy-3,5-bis(pyrrolidin-1-ylmethyl)phenyl]acetate. One area of interest is the development of new synthetic methods for producing 2,3-Dihydro-1,4-benzodioxin-3-ylmethyl 2-[4-hydroxy-3,5-bis(pyrrolidin-1-ylmethyl)phenyl]acetate in larger quantities. Another area of research is the development of new applications for 2,3-Dihydro-1,4-benzodioxin-3-ylmethyl 2-[4-hydroxy-3,5-bis(pyrrolidin-1-ylmethyl)phenyl]acetate in the study of protein-protein interactions. Finally, the use of 2,3-Dihydro-1,4-benzodioxin-3-ylmethyl 2-[4-hydroxy-3,5-bis(pyrrolidin-1-ylmethyl)phenyl]acetate in the development of new therapeutic agents for the treatment of cancer and inflammatory diseases is an area of ongoing investigation.
Conclusion:
In conclusion, 2,3-Dihydro-1,4-benzodioxin-3-ylmethyl 2-[4-hydroxy-3,5-bis(pyrrolidin-1-ylmethyl)phenyl]acetate is a compound that has shown promise for its potential applications in scientific research. Its high selectivity for certain proteins and protein domains makes it a valuable tool for the study of protein-protein interactions. While there are some limitations to its use, ongoing research into new synthetic methods and applications for 2,3-Dihydro-1,4-benzodioxin-3-ylmethyl 2-[4-hydroxy-3,5-bis(pyrrolidin-1-ylmethyl)phenyl]acetate suggest that it will continue to be an important area of study in the future.
Synthesis Methods
The synthesis of 2,3-Dihydro-1,4-benzodioxin-3-ylmethyl 2-[4-hydroxy-3,5-bis(pyrrolidin-1-ylmethyl)phenyl]acetate involves the reaction of 2,3-dihydro-1,4-benzodioxin-3-ylmethyl chloride with 2-[4-hydroxy-3,5-bis(pyrrolidin-1-ylmethyl)phenyl]acetic acid in the presence of a base. The resulting product is then purified using column chromatography. This method has been optimized to produce high yields of 2,3-Dihydro-1,4-benzodioxin-3-ylmethyl 2-[4-hydroxy-3,5-bis(pyrrolidin-1-ylmethyl)phenyl]acetate with high purity.
properties
CAS RN |
149110-76-9 |
---|---|
Product Name |
2,3-Dihydro-1,4-benzodioxin-3-ylmethyl 2-[4-hydroxy-3,5-bis(pyrrolidin-1-ylmethyl)phenyl]acetate |
Molecular Formula |
C27H34N2O5 |
Molecular Weight |
466.6 g/mol |
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-3-ylmethyl 2-[4-hydroxy-3,5-bis(pyrrolidin-1-ylmethyl)phenyl]acetate |
InChI |
InChI=1S/C27H34N2O5/c30-26(33-19-23-18-32-24-7-1-2-8-25(24)34-23)15-20-13-21(16-28-9-3-4-10-28)27(31)22(14-20)17-29-11-5-6-12-29/h1-2,7-8,13-14,23,31H,3-6,9-12,15-19H2 |
InChI Key |
HLQWZRORUBOPJF-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)CC2=CC(=CC(=C2O)CN3CCCC3)CC(=O)OCC4COC5=CC=CC=C5O4 |
Canonical SMILES |
C1CCN(C1)CC2=CC(=CC(=C2O)CN3CCCC3)CC(=O)OCC4COC5=CC=CC=C5O4 |
synonyms |
is(pyrrolidinomethyl)-4-hydroxyphenylacetic acid 1,4-benzodioxanyl-2-methyl ester BPHPA-BME |
Origin of Product |
United States |
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